5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing nitrogen and sulfur atoms. Compounds with such structures are known for their diverse pharmacological and industrial applications. The presence of pyrazole and triazole rings in the molecule contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the desired triazole-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The hydrogen atoms on the pyrazole and triazole rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anti-inflammatory, and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anti-inflammatory effects by modulating inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-1H-pyrazole-3-thiol
- 4-methyl-1,2,4-triazole-3-thiol
- 1-ethyl-1H-pyrazole-4-methyl-1,2,4-triazole
Uniqueness
5-(1-ethyl-1H-pyrazol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of pyrazole and triazole rings in its structure. This dual-ring system imparts distinct chemical properties and biological activities compared to other similar compounds. The presence of both nitrogen and sulfur atoms enhances its potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H11N5S/c1-3-13-5-4-6(11-13)7-9-10-8(14)12(7)2/h4-5H,3H2,1-2H3,(H,10,14) |
InChI Key |
VBKWPPVKYQBCCF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NNC(=S)N2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.